An In-depth Technical Guide to 1-Bromo-5-methoxy-2,4-dinitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Bromo-5-methoxy-2,4-dinitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromo-5-methoxy-2,4-dinitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to offer valuable insights for research and development.
Core Chemical Properties
| Property | 1-Bromo-5-methoxy-2,4-dinitrobenzene | 1-Bromo-2,4-dinitrobenzene (Analog) |
| Molecular Formula | C₇H₅BrN₂O₅[1] | C₆H₃BrN₂O₄[2][3] |
| Molecular Weight | 277.03 g/mol [4] | 247.00 g/mol [2][3] |
| Appearance | Yellow Solid[1] | Yellow Crystalline Solid[5] |
| Melting Point | Data not available | 71-73 °C[2][5] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMSO (100 mg/ml)[1] | Partly miscible in water[5] |
| CAS Number | 181995-71-1[4] | 584-48-5[2][3] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 1-Bromo-5-methoxy-2,4-dinitrobenzene is not publicly documented, its synthesis can be inferred from standard nitration reactions of substituted bromobenzenes. The general approach would likely involve the nitration of a bromo-methoxy-benzene precursor.[6] The reactivity of this compound is dominated by the two electron-withdrawing nitro groups, which activate the benzene ring for nucleophilic aromatic substitution (SNAr).[6] The bromine atom serves as a good leaving group in such reactions. The methoxy group, being an electron-donating group, can also influence the regioselectivity of substitution reactions.
Experimental Protocols
Detailed experimental protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene are not available. However, the following represents a generalized protocol for the synthesis of a dinitrobromobenzene derivative, which could be adapted by researchers.
General Protocol for Nitration of a Brominated Aromatic Compound:
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Dissolution: Dissolve the starting bromo-aromatic compound in a suitable solvent, such as glacial acetic acid.
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Cooling: Cool the solution in an ice bath to 0-5 °C.
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Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature.
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Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period.
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Quenching: Pour the reaction mixture into ice water to precipitate the product.
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Isolation: Collect the precipitate by filtration.
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Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dinitrobromobenzene derivative.
Signaling Pathway Inhibition: Targeting Endoplasmic Reticulum Oxidase 1 (ERO1)
A significant biological activity of 1-Bromo-5-methoxy-2,4-dinitrobenzene is its role as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[4][6] ERO1 is a key enzyme in the endoplasmic reticulum (ER) responsible for the formation of disulfide bonds in proteins, a critical step in their proper folding and maturation. The ERO1-PDI (Protein Disulfide Isomerase) pathway is a major source of oxidative stress in the ER.
The following diagram illustrates the ERO1-PDI pathway and the point of inhibition by 1-Bromo-5-methoxy-2,4-dinitrobenzene.
Experimental Workflow for Assessing ERO1 Inhibition
The following workflow outlines a general experimental approach to confirm and characterize the inhibition of ERO1 by 1-Bromo-5-methoxy-2,4-dinitrobenzene.
Applications in Drug Development
The role of the ERO1-PDI pathway in various diseases, including cancer and neurodegenerative disorders, makes it an attractive target for therapeutic intervention.[6] By inhibiting ERO1, compounds like 1-Bromo-5-methoxy-2,4-dinitrobenzene can potentially modulate cellular responses to ER stress. This can be a valuable strategy in diseases where hyperactive protein folding and secretion contribute to pathology.
Potential Therapeutic Angles:
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Oncology: In some cancers, tumor cells exhibit increased ER stress due to high rates of protein synthesis and secretion. Targeting ERO1 could selectively induce apoptosis in these stressed cancer cells.
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Neurodegenerative Diseases: Misfolded protein aggregation is a hallmark of many neurodegenerative diseases. Modulating the ER folding environment through ERO1 inhibition could be a therapeutic approach.
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Metabolic Diseases: ER stress is implicated in the pathogenesis of metabolic diseases like type 2 diabetes. ERO1 inhibitors could potentially alleviate this stress.
1-Bromo-5-methoxy-2,4-dinitrobenzene serves as a valuable research tool for studying these pathways and for the initial stages of drug discovery. Its well-defined chemical structure makes it a suitable scaffold for the development of more potent and selective ERO1 inhibitors.
Safety and Handling
Specific safety data for 1-Bromo-5-methoxy-2,4-dinitrobenzene is not available. However, based on the data for 1-Bromo-2,4-dinitrobenzene, it should be handled with care. It is advisable to treat it as a hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.
This technical guide provides a foundational understanding of 1-Bromo-5-methoxy-2,4-dinitrobenzene for researchers and drug development professionals. While direct experimental data is limited, the information on its known biological activity and the properties of analogous compounds offers a strong starting point for further investigation and application in scientific research.
References
- 1. ERO1-PDI Redox Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 1-Bromo-5-methoxy-2,4-dinitrobenzene | 181995-71-1 | Benchchem [benchchem.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]
